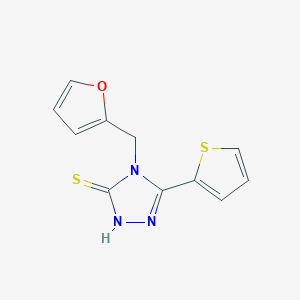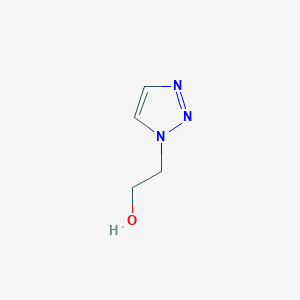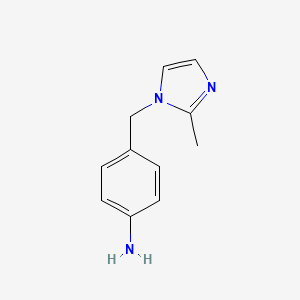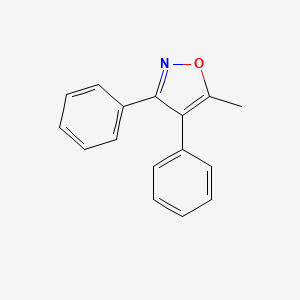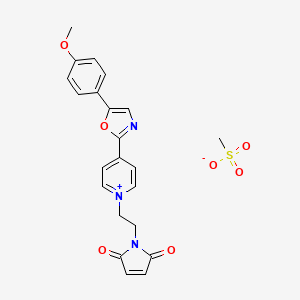
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate is a useful research compound. Its molecular formula is C22H21N3O7S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Poly-Diels-Alder Reactions
The poly-Diels-Alder addition between bisoxazole and bismaleinimide derivatives, similar in structural complexity to the queried compound, demonstrates the utility of these reactions in synthesizing polyadducts with specific molecular weights. This process, involving the aromatization of initially formed cycloadducts, highlights the significance of these compounds in polymer science, potentially leading to new materials with tailored properties (Reinecke & Ritter, 1997).
Electrooptic Film Fabrication
Dibranched heterocyclic "push-pull" chromophores, structurally related to the query, underline the importance of molecular architecture in fabricating thin films with specific microstructures and optical/electrooptic responses. These findings could inform research into the development of advanced optical materials and devices, indicating potential applications in electronics and photonics (Facchetti et al., 2006).
Enzymatic Activity Enhancement
Compounds with a pyrazolopyrimidinyl core structure have shown effects on increasing the reactivity of enzymes, such as cellobiase. This suggests potential applications in biotechnology and pharmaceuticals, where modulation of enzyme activity is crucial (Abd & Gawaad, 2008).
Heterocyclic Betaines Synthesis
The synthesis of heterocyclic betaines, similar in complexity to the queried compound, points to applications in organic chemistry research, particularly in studying intramolecular charge transfers and molecular interactions. Such compounds could have implications for the development of novel sensors or materials with unique electronic properties (Funt et al., 2018).
Electropolymerization for Conductive Polymers
Research into the electropolymerization of bis(pyrrol-2-yl) arylenes demonstrates the potential for creating conducting polymers from low oxidation potential monomers. These materials have applications in electronics, offering pathways to develop more efficient and stable conductive polymers (Sotzing et al., 1996).
properties
IUPAC Name |
methanesulfonate;1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O4.CH4O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;1-5(2,3)4/h2-11,14H,12-13H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHMAZNVINQRC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate | |
CAS RN |
155862-97-8 |
Source


|
| Record name | Pyridinium, 1-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155862-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

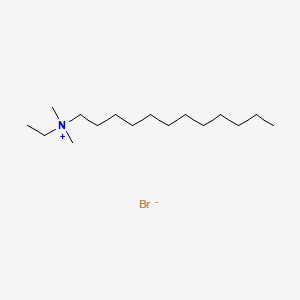
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
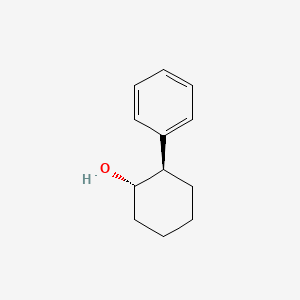

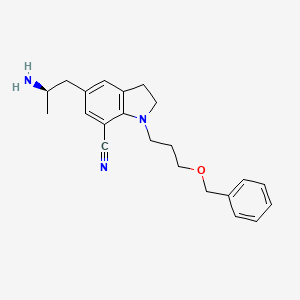
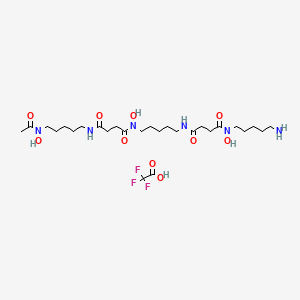

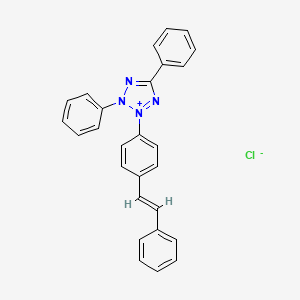
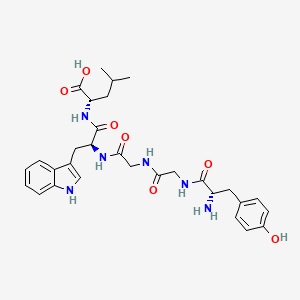
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
